3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
Description
This compound features a propanamide backbone with a benzylsulfonyl substituent at position 3 and a 2-methylbenzo[d]thiazol-6-yl moiety as the amine substituent.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-19-16-8-7-15(11-17(16)24-13)20-18(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMHGPJDFGBLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonation of benzyl chloride to form benzylsulfonyl chloride. This reaction is usually carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Coupling with Propanamide: The benzylsulfonyl chloride is then reacted with propanamide in the presence of a base such as triethylamine to form the benzylsulfonyl-propanamide intermediate.
Introduction of the 2-Methylbenzo[d]thiazol-6-yl Group: The final step involves the coupling of the benzylsulfonyl-propanamide intermediate with 2-methylbenzo[d]thiazol-6-ylamine. This reaction is typically carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Alkylated products
Scientific Research Applications
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in assays to evaluate its effects on various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The 2-methylbenzo[d]thiazol-6-yl group can also interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
3-Amino-N-(2-Methylbenzo[d]thiazol-6-yl)propanamide
- Structure: Replaces the benzylsulfonyl group with an amino (-NH₂) group.
- Molecular Weight : 235.31 g/mol (vs. ~360.49 g/mol estimated for the target compound).
- Key Differences: The amino group increases hydrophilicity (lower logP) compared to the lipophilic benzylsulfonyl group.
N-(3-(3-(4-Fluorophenyl)propyl)benzyl)-3-(2-Methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Structure : Contains a fluorophenylpropyl chain and methoxyphenyl group.
- Biological Activity : Binds to GLUT4 in myeloma cells, mimicking ritonavir’s glucose modulation .
- Comparison :
Compound 30a (N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide)
Physicochemical and Pharmacological Properties
Therapeutic Potential and Limitations
- Target Compound : The benzylsulfonyl group’s electron-withdrawing nature could enhance binding to enzymes like carbonic anhydrase or kinases, but this requires validation.
- Limitations: Lack of direct pharmacological data necessitates further studies.
Biological Activity
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A benzylsulfonyl group, which is known to enhance biological activity through improved interaction with various biological targets.
- A 2-methylbenzo[d]thiazole moiety, which contributes to the compound's reactivity and potential therapeutic effects.
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the sulfonamide group in this compound is expected to enhance its antibacterial activity.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Benzothiazole derivatives | Antimicrobial | Various bacterial strains |
Anticancer Activity
Recent research highlights the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study evaluated the effects of a related compound on A431, A549, and H1299 cancer cells, revealing that these compounds can induce apoptosis and inhibit cell proliferation.
Case Study: Compound B7
A study focused on a benzothiazole derivative (compound B7) demonstrated:
- Inhibition of cancer cell proliferation.
- Reduction in inflammatory cytokines IL-6 and TNF-α.
- Mechanistic insights showed inhibition of AKT and ERK signaling pathways, suggesting a dual action against both tumor survival mechanisms and inflammatory responses .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are well-documented. Compounds in this category have been shown to lower levels of pro-inflammatory cytokines. The structural features of this compound may facilitate its role as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in neurotransmitter breakdown. The inhibition of monoamine oxidase (MAO) enzymes leads to increased levels of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects .
Research Findings
A comprehensive review highlighted the significance of benzothiazole derivatives in drug development. These compounds have been extensively studied for their pharmacological activities across various fields:
| Biological Activity | References |
|---|---|
| Anticancer | Kamal et al., 2010; Mokesch et al., 2020 |
| Anti-inflammatory | Lee et al., 2011; Kumar and Singh, 2021 |
| Antimicrobial | Al-Tel et al., 2011; Racané et al., 2020 |
Q & A
Basic: What are the recommended synthetic routes for 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves coupling a benzylsulfonyl-propanamide intermediate with 2-methylbenzo[d]thiazol-6-amine. Key steps include:
- Acylation: Reacting 2-methylbenzo[d]thiazol-6-amine with 3-(benzylsulfonyl)propanoic acid using coupling agents like HBTU or DCC in dichloromethane (DCM) or dimethylformamide (DMF) .
- Base Selection: Triethylamine or pyridine is added to neutralize HCl byproducts, improving yield .
- Optimization: Adjusting temperature (room temperature to 60°C), solvent polarity, and reaction time (4–24 hours) can enhance purity. Monitoring via thin-layer chromatography (TLC) ensures completion .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl group on thiazole), δ 3.5–4.0 ppm (sulfonyl-adjacent CH₂), and δ 7.2–8.1 ppm (aromatic protons) .
- ¹³C NMR: Signals near 165 ppm (amide carbonyl) and 115–150 ppm (aromatic carbons) .
- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., ~400–450 g/mol) and fragmentation patterns confirming the sulfonyl and thiazole groups .
- HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced: How does the electronic nature of substituents on the benzothiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Donating Groups (e.g., -CH₃): Increase electron density on the thiazole ring, enhancing susceptibility to electrophilic attack but reducing oxidative stability. For example, the 2-methyl group in the thiazole ring may slow sulfonation reactions due to steric hindrance .
- Electron-Withdrawing Groups (e.g., -SO₂-): Activate adjacent positions for nucleophilic substitution. The sulfonyl group directs reactions to the para position on the benzyl ring .
- Experimental Design: Perform Hammett studies using substituted analogs to correlate σ values with reaction rates .
Advanced: What strategies can resolve contradictions in reported IC₅₀ values for enzyme inhibition assays involving this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Standardize pH, temperature, and enzyme sources (e.g., recombinant vs. tissue-extracted enzymes) .
- Compound Purity: Verify purity via HPLC and quantify active vs. degraded forms .
- Control Inhibitors: Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) as benchmarks .
- Statistical Validation: Repeat assays in triplicate and apply ANOVA to assess significance .
Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?
Methodological Answer:
Analog studies suggest:
- Enzyme Targets: Carbonic anhydrase IX/XII (due to sulfonamide-like motifs) and tyrosine kinases (via thiazole-amide interactions) .
- Anticancer Activity: Induction of apoptosis in HeLa and MCF-7 cells via caspase-3/7 activation, comparable to benzothiazole derivatives .
- Antimicrobial Targets: Disruption of bacterial cell wall synthesis (e.g., against S. aureus) .
Advanced: How can researchers design experiments to elucidate the binding mode with enzyme targets using computational and biophysical methods?
Methodological Answer:
A multi-modal approach is recommended:
- Molecular Docking: Use AutoDock or Schrödinger to predict binding poses with carbonic anhydrase (PDB: 3D92) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K_D, k_on/k_off) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray Crystallography: Co-crystallize the compound with the target enzyme for atomic-resolution insights .
Basic: What solubility characteristics and formulation challenges are associated with this compound in in vitro assays?
Methodological Answer:
- Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (e.g., 10 mM). For cell-based assays, dilute in PBS with ≤0.1% DMSO to avoid cytotoxicity .
- Formulation: Use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Pre-formulation studies with dynamic light scattering (DLS) can assess colloidal stability .
Advanced: In SAR studies, how does the substitution pattern on the benzylsulfonyl group affect anticancer activity across different cell lines?
Methodological Answer:
Key findings from analog comparisons (see Table 1):
| Substituent | IC₅₀ (μM) in MCF-7 | LogP | Notes |
|---|---|---|---|
| -H (Parent) | 12.3 ± 1.2 | 2.1 | Baseline activity |
| -CF₃ | 8.9 ± 0.8 | 2.9 | Enhanced lipophilicity & potency |
| -OCH₃ | 15.6 ± 1.5 | 1.7 | Reduced activity due to polarity |
Design Strategy: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
